4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

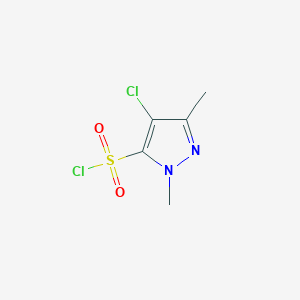

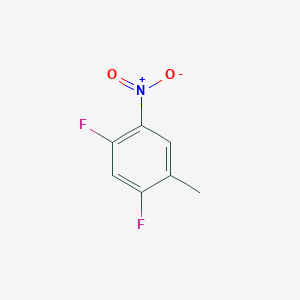

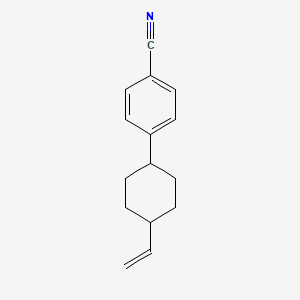

“4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride” is a chemical compound with the empirical formula C5H7ClN2O2S . It is a solid substance .

Synthesis Analysis

The synthesis of pyrazoles, including 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, has been a topic of interest in the scientific community . Various methods have been developed, including silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Molecular Structure Analysis

The molecular structure of “4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride” can be represented by the SMILES string CC1=NN(C=C1S(Cl)(=O)=O)C . The InChI representation is 1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3 .

Chemical Reactions Analysis

Pyrazoles, including “4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Physical And Chemical Properties Analysis

“4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride” is a solid substance . Its molecular weight is 194.64 .

Scientific Research Applications

Synthesis and Characterization

- Synthesis of Sulfonylated Aminopyrazoles : A study by Povarov et al. (2017) describes the synthesis of sulfonylated 4-amino-1H-pyrazoles using p-toluenesulfonyl chloride, yielding compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole. The structural properties of these compounds were confirmed using spectroscopy techniques (Povarov, Lyubyashkin, Kositsyna, Suboch, Tovbis, 2017).

Chemical Transformations and Derivatives

Derivatives of Phenoxyacetamide : Cremlyn and Pannell (1978) reported the synthesis of derivatives such as sulfonyl chlorides and sulfonamides from phenoxyacetamide. This process involved the transformation of chlorosulfonyl acid into different derivatives, showcasing the versatility of sulfonyl chloride compounds in chemical synthesis (Cremlyn, Pannell, 1978).

Synthesis of Sulfonamide Derivatives : Komshina et al. (2020) explored the synthesis of sulfonamide derivatives containing heterocyclic compounds, emphasizing their potential as inhibitors of human carbonic anhydrases. This study highlights the significance of sulfonyl chlorides in developing biologically active molecules (Komshina, Маrtazova, Korsakov, Proskurina, Коtov, Karavaeva, 2020).

Biological and Medicinal Applications

Antimicrobial and Antioxidant Activities : Badgujar, More, and Meshram (2018) synthesized a series of sulfonamides with significant antimicrobial and antioxidant properties, indicating the potential of sulfonyl chloride derivatives in pharmaceutical applications (Badgujar, More, Meshram, 2018).

Biological Activity of Azetidin-2-one Derivatives : Al-Smaisim (2012) synthesized a new series of 3,5-dimethyl-1H-pyrazole derivatives, demonstrating their antibacterial activity. This research shows how modifications of sulfonyl chloride compounds can yield biologically active substances (Al-Smaisim, 2012).

Catalysis and Chemical Reactions

Synthesis of Heterocyclic Sulfonamides : Tucker, Chenard, and Young (2015) developed a method for synthesizing heterocyclic sulfonyl chlorides, demonstrating their utility in medicinal chemistry. This emphasizes the role of sulfonyl chlorides in facilitating diverse chemical reactions (Tucker, Chenard, Young, 2015).

Transformation in Benzendiazonium Hydrogen Sulfates : Maggio et al. (2013) explored the transformation of a compound containing 1,3-dimethyl-1H-pyrazol-5-yl in the presence of various reagents. This study illustrates the reactivity of sulfonyl chloride derivatives under different conditions (Maggio, Raffa, Raimondi, Daidone, 2013).

Future Directions

The synthesis of pyrazoles, including “4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride”, continues to be a topic of interest in the scientific community . New synthetic methods are being developed, expanding the application of this class of compounds . Future research may focus on further optimizing these synthetic methods and exploring the biological activities of these compounds .

properties

IUPAC Name |

4-chloro-2,5-dimethylpyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O2S/c1-3-4(6)5(9(2)8-3)12(7,10)11/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZZQKFFJSYPAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)S(=O)(=O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623126 |

Source

|

| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride | |

CAS RN |

88398-87-2 |

Source

|

| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)

![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)